molecular formula C16H12Br4N2O4 B11550153 2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(2,4,6-tribromo-3-hydroxyphenyl)methylidene]acetohydrazide

2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(2,4,6-tribromo-3-hydroxyphenyl)methylidene]acetohydrazide

Cat. No.: B11550153
M. Wt: 615.9 g/mol
InChI Key: OUZCSOQTOFDCSG-AERZKKPOSA-N
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Description

2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(2,4,6-tribromo-3-hydroxyphenyl)methylidene]acetohydrazide is a complex organic compound that features both bromine and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(2,4,6-tribromo-3-hydroxyphenyl)methylidene]acetohydrazide typically involves a multi-step process:

    Formation of the hydrazide: The initial step involves the reaction of 4-bromo-2-methoxyphenol with chloroacetyl chloride to form 2-(4-bromo-2-methoxyphenoxy)acetyl chloride. This intermediate is then reacted with hydrazine hydrate to yield 2-(4-bromo-2-methoxyphenoxy)acetohydrazide.

    Condensation reaction: The hydrazide is then subjected to a condensation reaction with 2,4,6-tribromo-3-hydroxybenzaldehyde under acidic conditions to form the final product, 2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(2,4,6-tribromo-3-hydroxyphenyl)methylidene]acetohydrazide.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and phenolic groups.

    Reduction: Reduction reactions can target the carbonyl group in the hydrazide moiety.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Oxidation can lead to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction can yield alcohols or amines, depending on the specific reaction conditions.

    Substitution: Substitution reactions can produce a variety of derivatives with different functional groups replacing the bromine atoms.

Scientific Research Applications

    Medicinal Chemistry: The compound’s structure suggests potential as an antimicrobial or anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.

    Materials Science: The compound’s unique properties could be useful in the development of new materials, such as polymers or coatings.

    Biological Research: It can be used as a probe to study various biochemical pathways and interactions.

Mechanism of Action

The mechanism of action of 2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(2,4,6-tribromo-3-hydroxyphenyl)methylidene]acetohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and covalent bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-bromo-2-methoxyphenoxy)acetohydrazide: Lacks the tribromo-hydroxyphenyl moiety.

    2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(2,4-dibromo-3-hydroxyphenyl)methylidene]acetohydrazide: Similar structure but with fewer bromine atoms.

Uniqueness

The presence of multiple bromine atoms and the methoxy group in 2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(2,4,6-tribromo-3-hydroxyphenyl)methylidene]acetohydrazide makes it unique

Properties

Molecular Formula

C16H12Br4N2O4

Molecular Weight

615.9 g/mol

IUPAC Name

2-(4-bromo-2-methoxyphenoxy)-N-[(E)-(2,4,6-tribromo-3-hydroxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C16H12Br4N2O4/c1-25-13-4-8(17)2-3-12(13)26-7-14(23)22-21-6-9-10(18)5-11(19)16(24)15(9)20/h2-6,24H,7H2,1H3,(H,22,23)/b21-6+

InChI Key

OUZCSOQTOFDCSG-AERZKKPOSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)Br)OCC(=O)N/N=C/C2=C(C(=C(C=C2Br)Br)O)Br

Canonical SMILES

COC1=C(C=CC(=C1)Br)OCC(=O)NN=CC2=C(C(=C(C=C2Br)Br)O)Br

Origin of Product

United States

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